molecular formula C23H25N3O3 B12182000 ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate

ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B12182000
M. Wt: 391.5 g/mol
InChI Key: GITUQXDNLRKDNM-UHFFFAOYSA-N
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Description

Ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, leading to a range of biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Biological Activity

Ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate (CAS Number: 1190266-11-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC23_{23}H25_{25}N3_{3}O3_{3}
Molecular Weight391.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

This compound exhibits its biological activity primarily through interactions with various biological targets. The indole moiety is known for its role in modulating neurotransmitter systems, particularly serotonin receptors, which are implicated in numerous physiological processes.

Anticancer Activity

Recent studies have indicated that compounds related to this structure possess significant anticancer properties. For instance, derivatives with similar indole-based scaffolds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for inducing apoptosis in cancer cells.

  • In Vivo Studies : In a study involving leukemic P388 cancer models in mice, compounds structurally related to this compound showed dose-dependent survival benefits at doses up to 200 mg/kg .
  • Cell Line Studies : The compound was tested against various human cancer cell lines, revealing cytotoxic effects characterized by an IC50_{50} value of approximately 0.40 μM against specific cancer types .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Cytotoxicity Induces apoptosis in cancer cells; inhibits cell proliferation.
Antitumor Effects Enhances survival rates in animal models of leukemia.
Mechanistic Insights Inhibits tubulin polymerization; induces cell cycle arrest.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Study on Tubulin Inhibition : A recent publication highlighted that related compounds could effectively inhibit tubulin polymerization through binding at the colchicine site, leading to significant antitumor activity .
  • Mechanisms of Apoptosis Induction : Research has demonstrated that these compounds increase reactive oxygen species (ROS) levels and alter mitochondrial membrane potential, which are critical factors in apoptosis .
  • Selectivity for Cancer Cells : Compounds were shown to exhibit selectivity towards cancer cells over healthy cells, indicating a favorable therapeutic index .

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 4-(1-benzylindole-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C23H25N3O3/c1-2-29-23(28)25-14-12-24(13-15-25)22(27)20-17-26(16-18-8-4-3-5-9-18)21-11-7-6-10-19(20)21/h3-11,17H,2,12-16H2,1H3

InChI Key

GITUQXDNLRKDNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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